1,5-dimethyl-3-[(4-methylbenzenesulfonyl)methyl]-4-phenylimidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-dimethyl-3-[(4-methylbenzenesulfonyl)methyl]-4-phenylimidazolidin-2-one is a synthetic organic compound with the molecular formula C19H22N2O3S It is characterized by the presence of an imidazolidinone core, substituted with methyl, phenyl, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-3-[(4-methylbenzenesulfonyl)methyl]-4-phenylimidazolidin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 1,5-dimethyl-4-phenylimidazolidin-2-one with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-3-[(4-methylbenzenesulfonyl)methyl]-4-phenylimidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of sulfonamide or thiol derivatives.
Scientific Research Applications
1,5-dimethyl-3-[(4-methylbenzenesulfonyl)methyl]-4-phenylimidazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-3-[(4-methylbenzenesulfonyl)methyl]-4-phenylimidazolidin-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the phenyl and imidazolidinone groups can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1,5-dimethyl-3-[(4-chlorobenzenesulfonyl)methyl]-4-phenylimidazolidin-2-one
- 1,5-dimethyl-3-[(4-nitrobenzenesulfonyl)methyl]-4-phenylimidazolidin-2-one
- 1,5-dimethyl-3-[(4-methoxybenzenesulfonyl)methyl]-4-phenylimidazolidin-2-one
Uniqueness
1,5-dimethyl-3-[(4-methylbenzenesulfonyl)methyl]-4-phenylimidazolidin-2-one is unique due to the presence of the 4-methylbenzenesulfonyl group, which imparts specific chemical reactivity and biological activity. This compound’s unique structure allows for selective interactions with molecular targets, making it a valuable tool in various research applications .
Properties
IUPAC Name |
1,5-dimethyl-3-[(4-methylphenyl)sulfonylmethyl]-4-phenylimidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-14-9-11-17(12-10-14)25(23,24)13-21-18(15(2)20(3)19(21)22)16-7-5-4-6-8-16/h4-12,15,18H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXZXUYRZOVHSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(=O)N1C)CS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.